molecular formula C14H18Cl2N2O B045788 N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide CAS No. 116271-41-1

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

Katalognummer B045788
CAS-Nummer: 116271-41-1
Molekulargewicht: 301.2 g/mol
InChI-Schlüssel: QEASCXZVUQIDDJ-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide, also known as JNJ-40411813, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders.

Wirkmechanismus

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide acts as a selective sigma-1 receptor agonist, which is thought to modulate various neurotransmitter systems and intracellular signaling pathways. Through its interaction with the sigma-1 receptor, N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have neuroprotective effects, enhance neuroplasticity, and improve cognitive function.

Biochemische Und Physiologische Effekte

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal survival and growth. N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has also been shown to increase levels of glutamate and dopamine, two neurotransmitters that are involved in regulating various aspects of cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this protein in various experiments. Additionally, N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have low toxicity in preclinical studies, which makes it a potentially safe compound for use in animal models.
One of the limitations of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is its limited bioavailability, which may limit its effectiveness in clinical settings. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide.

Zukünftige Richtungen

There are several potential future directions for research on N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide. One potential direction is to further explore its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide and its effects on various neurotransmitter systems and intracellular signaling pathways. Finally, more research is needed to fully understand the potential side effects and long-term safety of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide.

Synthesemethoden

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is synthesized through a multi-step process involving the reaction of 1,2-cyclopentanedicarboxylic anhydride with methylamine, followed by the addition of 3,4-dichlorophenylacetyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Its potential therapeutic effects are thought to be mediated through its interaction with the sigma-1 receptor, a protein that is involved in regulating various cellular processes.

Eigenschaften

CAS-Nummer

116271-41-1

Produktname

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

Molekularformel

C14H18Cl2N2O

Molekulargewicht

301.2 g/mol

IUPAC-Name

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

InChI

InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1

InChI-Schlüssel

QEASCXZVUQIDDJ-CHWSQXEVSA-N

Isomerische SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl

SMILES

CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl

Synonyme

N,N-didemethyleclanamine
N,N-didesmethyleclanamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.